molecular formula C9H12S2 B14477919 Ethanethiol, 2-[(phenylmethyl)thio]- CAS No. 69078-70-2

Ethanethiol, 2-[(phenylmethyl)thio]-

Cat. No.: B14477919
CAS No.: 69078-70-2
M. Wt: 184.3 g/mol
InChI Key: VZXMYFJZZWWXDO-UHFFFAOYSA-N
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Description

Ethanethiol, 2-[(phenylmethyl)thio]- is an organosulfur compound with the molecular formula C9H12S2. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. This compound is known for its strong and often unpleasant odor, characteristic of many thiols. It is used in various chemical applications due to its reactivity and ability to form strong bonds with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanethiol, 2-[(phenylmethyl)thio]- can be synthesized through several methods. One common approach involves the reaction of ethanethiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of ethanethiol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, ethanethiol, 2-[(phenylmethyl)thio]- is often produced by the reaction of ethylene with hydrogen sulfide in the presence of a catalyst. This method is efficient and allows for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-[(phenylmethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. For example, ethanethiol, 2-[(phenylmethyl)thio]- can be oxidized using bromine or iodine to form a disulfide compound.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in a molecule.

Common Reagents and Conditions

    Oxidation: Bromine (Br2) or iodine (I2) in an aqueous solution.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH) as a base in the presence of benzyl chloride.

Major Products Formed

    Oxidation: Disulfides (R–S–S–R’).

    Reduction: Thiols (R–SH).

    Substitution: Thiol-substituted compounds.

Scientific Research Applications

Ethanethiol, 2-[(phenylmethyl)thio]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to incorporate thiol functional groups into molecules.

    Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins, which are essential for protein structure and function.

    Medicine: Thiol-containing compounds are used in pharmaceuticals for their antioxidant properties and ability to chelate heavy metals.

    Industry: Ethanethiol, 2-[(phenylmethyl)thio]- is used in the production of various chemicals and as an odorant in natural gas to detect leaks.

Mechanism of Action

The mechanism of action of ethanethiol, 2-[(phenylmethyl)thio]- involves its thiol group, which can form strong bonds with metals and participate in redox reactions. In biological systems, thiols can form disulfide bonds, which are crucial for maintaining the three-dimensional structure of proteins. The compound can also act as a nucleophile, participating in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol (CH3SH): A simpler thiol with a similar structure but fewer carbon atoms.

    Butanethiol (C4H9SH): A thiol with a longer carbon chain.

    Thiophenol (C6H5SH): A thiol with a phenyl group directly attached to the sulfur atom.

Uniqueness

Ethanethiol, 2-[(phenylmethyl)thio]- is unique due to its specific structure, which includes both an ethyl group and a benzyl group attached to the sulfur atom. This structure imparts distinct chemical properties, such as its reactivity and ability to form strong bonds with metals, making it valuable in various applications.

Properties

CAS No.

69078-70-2

Molecular Formula

C9H12S2

Molecular Weight

184.3 g/mol

IUPAC Name

2-benzylsulfanylethanethiol

InChI

InChI=1S/C9H12S2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

VZXMYFJZZWWXDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCS

Origin of Product

United States

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